

Application Notes and Protocols for WIZ Degradar 8 in Primary Human Erythroblasts

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Compound of Interest

Compound Name: WIZ degrader 8

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Introduction

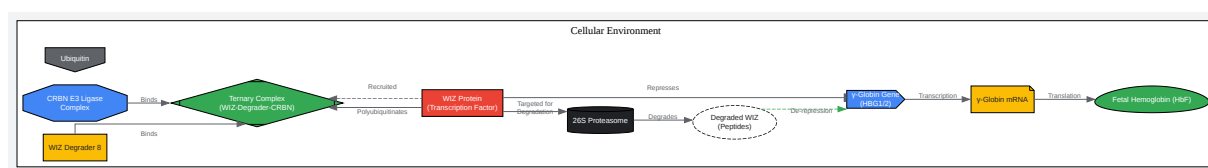
Sickle cell disease (SCD) is a debilitating genetic disorder caused by a mutation in the β -globin gene. A promising therapeutic strategy for SCD is the reactivation of fetal hemoglobin (HbF) expression, which can inhibit the polymerization of sickle hemoglobin and ameliorate disease symptoms.[1][2] The transcription factor WIZ (Widely Interspaced Zinc finger) has been identified as a novel repressor of γ -globin expression and, consequently, HbF production.[1][3][4]

WIZ degrader 8, also referred to as compound 10, is a potent and selective molecular glue degrader that targets WIZ for proteasomal degradation.[5][6][7] By inducing the proximity of WIZ to the E3 ubiquitin ligase Cereblon (CRBN), **WIZ degrader 8** triggers the ubiquitination and subsequent degradation of WIZ.[1][3][8] This relieves the transcriptional repression at the γ -globin locus, leading to a robust induction of HbF in primary human erythroblasts.[1][5][7] These application notes provide detailed protocols for the use of **WIZ degrader 8** in primary human erythroblast cultures to study its effects on WIZ degradation and HbF induction.

Mechanism of Action: WIZ Degradar 8

WIZ degrader 8 functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate.[3][8] It binds to the E3 ubiquitin ligase CRBN and WIZ, forming a ternary complex.[1][5] This induced proximity leads to the

polyubiquitination of WIZ by the CRBN-DDB1 ubiquitin ligase complex, marking it for degradation by the 26S proteasome.[3] The subsequent clearance of the WIZ protein de-represses the expression of the γ -globin genes (HBG1 and HBG2), resulting in increased synthesis of HbF.[1][3]



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Caption: Mechanism of action of **WIZ degrader 8**.

Data Presentation

The following tables summarize the quantitative effects of WIZ degraders on primary human erythroblasts as reported in the literature. **WIZ degrader 8** is structurally related to dWIZ-1 and dWIZ-2, and data from these related compounds are included for context.

Table 1: In Vitro Activity of WIZ Degraders in Human Primary Erythroblasts

Compound	Assay	Cell Type	Concentration	Result	Reference
dWIZ-2	WIZ Protein Degradation	Healthy Donor Erythroblasts	1 μ M	>90% degradation after 24h	[1]
dWIZ-2	γ -globin mRNA Induction	Healthy Donor Erythroblasts	1 μ M	~25-fold increase vs. vehicle	[1]
dWIZ-2	HbF+ Cells	Healthy Donor Erythroblasts	1 μ M	~70% HbF+ cells	[1]
dWIZ-2	HbF+ Cells	SCD Patient Erythroblasts	1 μ M	~60% HbF+ cells	[1]
Compound 10 (WIZ degrader 8)	WIZ Protein Degradation (DC50)	K562 cells	-	0.25 nM	[7]
Compound 10 (WIZ degrader 8)	γ -globin mRNA Induction (EC50)	Primary Erythroblasts	-	1.1 nM	[7]

Note: Data are approximated from published figures and should be used for reference purposes.

Experimental Protocols

The following are detailed protocols for the culture of primary human erythroblasts and the subsequent treatment and analysis with **WIZ degrader 8**.

Protocol 1: Culture and Differentiation of Primary Human Erythroblasts from CD34+ Cells

This protocol describes a two-phase liquid culture system to expand and differentiate CD34+ hematopoietic stem and progenitor cells (HSPCs) into a homogenous population of erythroblasts.^{[9][10][11][12]}

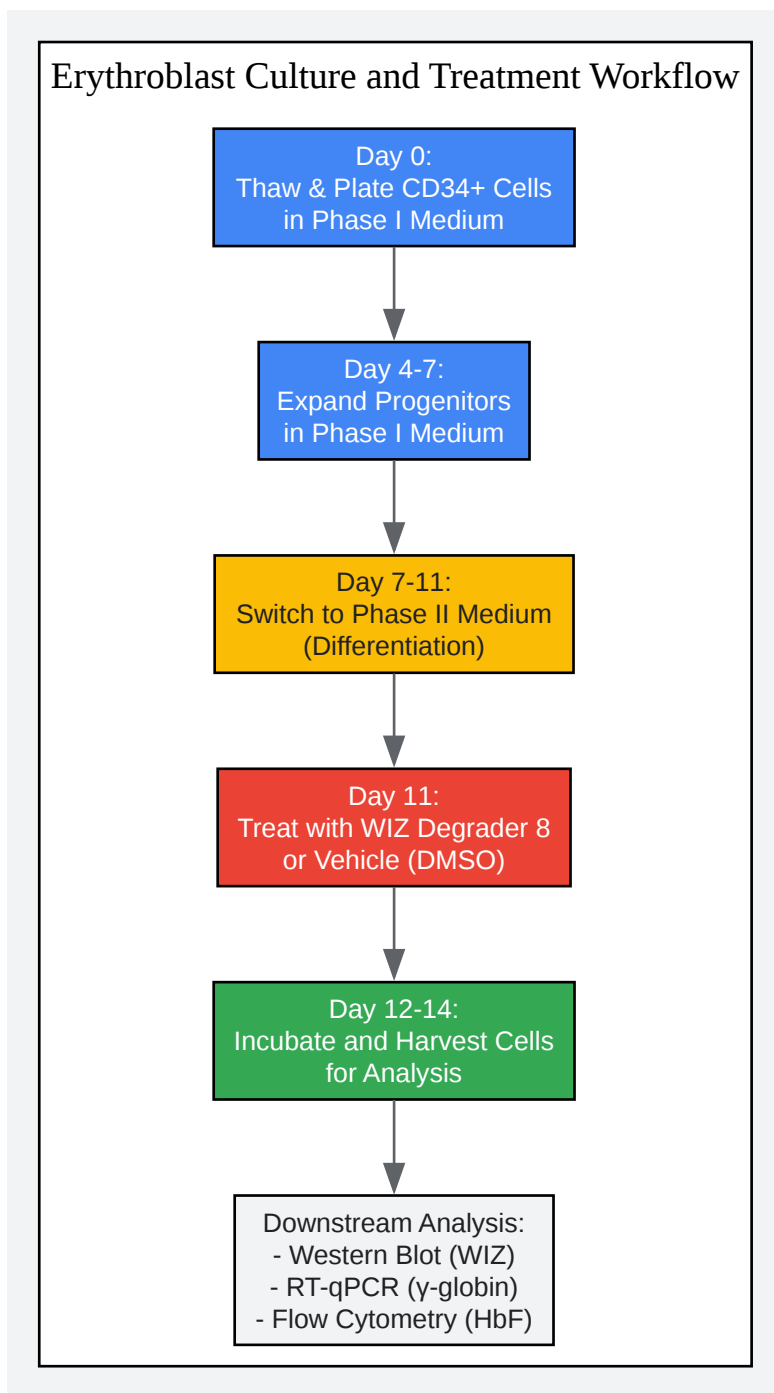
Materials:

- Cryopreserved or freshly isolated human CD34+ cells (e.g., from bone marrow, peripheral blood, or cord blood)
- Phase I Medium (Expansion): StemSpan™ SFEM II medium supplemented with StemSpan™ Erythroid Expansion Supplement (containing SCF, IL-3, and EPO) or a similar formulation (e.g., IMDM base with 100 ng/mL SCF, 5 ng/mL IL-3, 3 IU/mL EPO, 10⁻⁶ M hydrocortisone).^{[9][10]}
- Phase II Medium (Differentiation): StemSpan™ SFEM II medium supplemented with 3 IU/mL EPO and 3% human AB serum.
- Recombinant human cytokines (SCF, IL-3, EPO)
- Nuclease-free water
- DMSO (for stock solution of **WIZ degrader 8**)
- Tissue culture plates (non-treated)
- Sterile PBS

Procedure:

- Thawing and Initial Culture (Day 0):
 - Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
 - Wash the cells once with PBS.
 - Plate cells at a density of 1 x 10⁴ cells/mL in Phase I Medium.
 - Incubate at 37°C, 5% CO₂.

- Expansion Phase (Day 4-7):
 - On day 4, add fresh Phase I Medium to the culture.
 - Monitor cell density and viability. If cell density exceeds 1×10^6 cells/mL, dilute the culture with fresh Phase I Medium to a density of $\sim 1 \times 10^5$ cells/mL.
- Differentiation Phase (Day 7 onwards):
 - On day 7, harvest the expanded cells by centrifugation (300 x g for 5 minutes).
 - Resuspend the cell pellet in Phase II Medium at a density of $5\text{-}10 \times 10^5$ cells/mL.
 - Continue incubation at 37°C, 5% CO₂. The cells at this stage are primarily proerythroblasts and basophilic erythroblasts.
- Compound Treatment:
 - Prepare a stock solution of **WIZ degrader 8** (e.g., 10 mM in DMSO).
 - On day 11 of culture (or when a sufficient population of erythroblasts is present), add **WIZ degrader 8** to the desired final concentration (e.g., 0.1 nM to 1 μ M).
 - Include a vehicle control (e.g., 0.1% DMSO).
 - Incubate for the desired duration (e.g., 24-72 hours) before harvesting for analysis.



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Caption: Workflow for primary human erythroblast culture.

Protocol 2: Analysis of WIZ Protein Degradation by Western Blot

Materials:

- Treated erythroblasts from Protocol 1
- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer (2x)
- SDS-PAGE gels (e.g., 4-12% Bis-Tris)
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: anti-WIZ
- Primary antibody: anti- β -actin or anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- ECL substrate

Procedure:

- Cell Lysis:
 - Harvest $\sim 1-2 \times 10^6$ cells per condition by centrifugation.
 - Wash once with ice-cold PBS.
 - Lyse the cell pellet in 100 μ L of ice-cold RIPA buffer for 30 minutes on ice.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.

- Protein Quantification and Sample Preparation:
 - Determine the protein concentration using a BCA assay.
 - Normalize all samples to the same protein concentration.
 - Add an equal volume of 2x Laemmli buffer and boil at 95°C for 5-10 minutes.
- SDS-PAGE and Transfer:
 - Load 10-20 µg of protein per lane on an SDS-PAGE gel.
 - Run the gel according to the manufacturer's instructions.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-WIZ antibody (at the recommended dilution) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
 - Strip and re-probe the membrane for a loading control (β-actin or GAPDH) to ensure equal loading.

Protocol 3: Quantification of γ-globin mRNA by RT-qPCR

Materials:

- Treated erythroblasts from Protocol 1
- RNA extraction kit (e.g., RNeasy Mini Kit)
- DNase I
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green or TaqMan)
- Primers for HBG1/2 (γ -globin) and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

- RNA Extraction and cDNA Synthesis:
 - Harvest $\sim 0.5\text{--}1 \times 10^6$ cells per condition.
 - Extract total RNA using a commercial kit, including an on-column DNase digestion step.
 - Assess RNA quality and quantity.
 - Synthesize cDNA from 500 ng to 1 μg of total RNA.
- qPCR:
 - Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
 - Run the qPCR reaction using a standard thermal cycling program.
 - Include no-template controls for each primer set.
- Data Analysis:
 - Calculate the cycle threshold (Ct) values.
 - Normalize the Ct value of the target gene (HBG1/2) to the Ct value of the housekeeping gene (ΔCt).

- Calculate the relative expression of γ -globin mRNA using the $\Delta\Delta C_t$ method, comparing the treated samples to the vehicle control.

Protocol 4: Analysis of Fetal Hemoglobin (HbF) by Flow Cytometry

This intracellular staining protocol allows for the quantification of the percentage of HbF-positive cells (%F-cells).^{[13][14][15][16]}

Materials:

- Treated erythroblasts from Protocol 1
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Anti-HbF antibody, conjugated to a fluorophore (e.g., FITC or PE)
- Isotype control antibody
- FACS buffer (PBS with 2% FBS)
- Flow cytometer

Procedure:

- Cell Preparation:
 - Harvest $\sim 0.5 \times 10^6$ cells per condition.
 - Wash once with FACS buffer.
- Fixation and Permeabilization:
 - Fix the cells in Fixation Buffer for 15 minutes at room temperature.
 - Wash the cells twice with FACS buffer.

- Permeabilize the cells by resuspending in Permeabilization Buffer for 15 minutes at room temperature.
- Intracellular Staining:
 - Wash the cells twice with FACS buffer.
 - Resuspend the cell pellet in 100 μ L of FACS buffer.
 - Add the anti-HbF antibody or the corresponding isotype control at the recommended concentration.
 - Incubate for 30 minutes at 4°C in the dark.
- Data Acquisition and Analysis:
 - Wash the cells twice with FACS buffer.
 - Resuspend the cells in 300-500 μ L of FACS buffer.
 - Acquire data on a flow cytometer.
 - Gate on the erythroblast population based on forward and side scatter.
 - Determine the percentage of HbF-positive cells by comparing the fluorescence of the anti-HbF stained sample to the isotype control.

Conclusion

WIZ degrader 8 represents a promising small molecule for the induction of fetal hemoglobin in primary human erythroblasts. The protocols outlined above provide a framework for researchers to investigate the mechanism and efficacy of WIZ degraders in a physiologically relevant in vitro system. These studies are crucial for the continued development of novel therapeutics for sickle cell disease and other β -hemoglobinopathies.

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